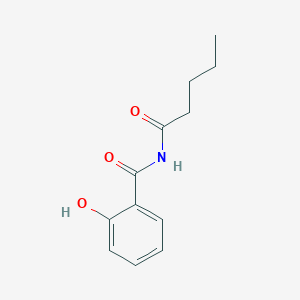

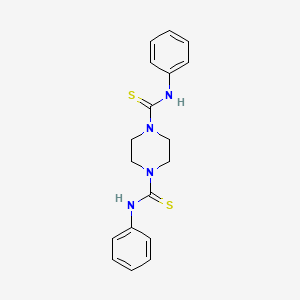

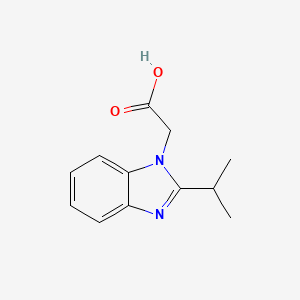

(S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acid, or (S)-2-((t-Boc)Amino)acetamido-3-methylbutanoic acid, is an organic acid that is used in a variety of scientific research applications. It is a versatile molecule that can be used to synthesize a range of compounds. This acid can be used as a starting material for many synthetic processes, as a reagent in organic syntheses, or as a model for the study of biological systems.

科学的研究の応用

Synthesis of Enantiopure Non-natural Alpha-amino Acids

This compound is integral in synthesizing enantiopure non-natural alpha-amino acids, leveraging key intermediates derived from L-glutamic acid. Such methodologies allow for the production of a variety of delta, epsilon-unsaturated alpha-amino acids, including the synthesis of (S)-2-amino-oleic acid, demonstrating its versatility and importance in creating complex organic molecules (Constantinou-Kokotou et al., 2001).

Ehrlich Pathway in Fermented Foods

Research on the Ehrlich pathway, an enzymatic process transforming amino acids into alcohols in fermented foods, has benefited from understanding compounds like (S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acid. The study of its enantiomeric forms in metabolites can provide insights into the reaction mechanisms within this pathway, indicating a complex interplay of enzymatic activities that goes beyond simple reduction or oxidation processes (Matheis, Granvogl, & Schieberle, 2016).

Asymmetric Synthesis and Polymer Research

The compound's derivatives have been used in asymmetric synthesis, preparing enantiomers of complex molecules such as 2-naphthylalanine, which are crucial for developing peptide-mimetic inhibitors and other bioactive molecules. This demonstrates its utility in creating highly pure enantiomers for research and therapeutic applications (Boaz et al., 2005). Additionally, it plays a role in polymer research, contributing to the synthesis of amino acid-derived polymers, showcasing its applicability in creating materials with specific chiroptical properties (Qu, Sanda, & Masuda, 2009).

Catalysis and Environmental Applications

In catalysis, the tert-butoxycarbonyl group is instrumental for N-tert-butoxycarbonylation of amines, showcasing the compound's relevance in synthetic chemistry for protecting group strategies and facilitating clean, efficient reactions (Heydari et al., 2007). It also finds applications in environmentally benign copolymers, highlighting its potential in sustainable chemistry and materials science (Tsai, Wang, & Darensbourg, 2016).

特性

IUPAC Name |

(2S)-3-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O5/c1-7(2)9(10(16)17)14-8(15)6-13-11(18)19-12(3,4)5/h7,9H,6H2,1-5H3,(H,13,18)(H,14,15)(H,16,17)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXXMEXYAHMBYIU-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)CNC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)CNC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10366225 |

Source

|

| Record name | (S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28334-73-8 |

Source

|

| Record name | (S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(2-Chlorophenoxy)propyl]piperazine](/img/structure/B1299233.png)

![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-YL)piperazin-1-YL]ethanol](/img/structure/B1299234.png)